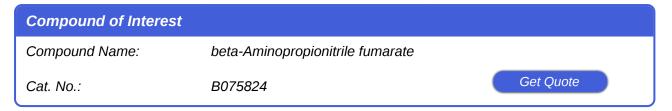


# Unlocking the Extracellular Matrix: A Guide to Using β-Aminopropionitrile Fumarate in Cell Culture

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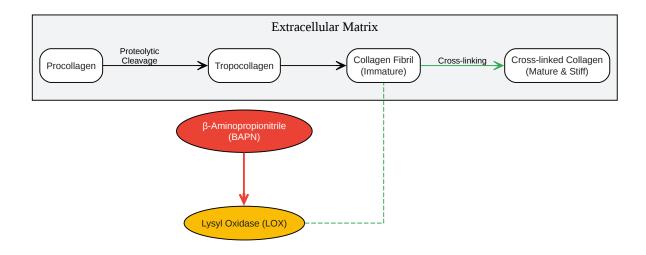
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

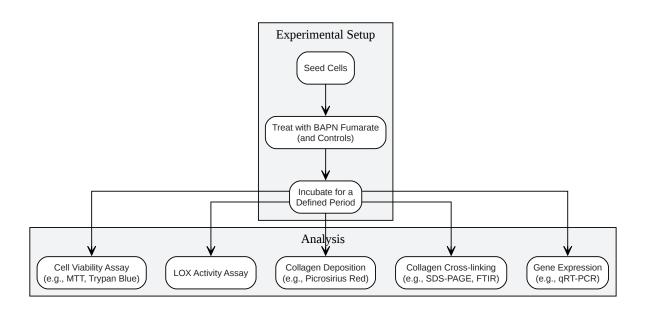
Introduction: Beta-aminopropionitrile (BAPN) is a potent and irreversible inhibitor of lysyl oxidase (LOX), a critical enzyme responsible for the cross-linking of collagen and elastin in the extracellular matrix (ECM).[1][2] Its fumarate salt is commonly used in cell culture experiments to modulate ECM stiffness and study the roles of collagen cross-linking in various biological processes, including fibrosis, cancer progression, and tissue engineering.[3][4][5] These application notes provide a comprehensive guide to using BAPN fumarate in cell culture, including recommended concentrations, detailed experimental protocols, and an overview of its mechanism of action.

# **Mechanism of Action**

BAPN acts as a suicide substrate for LOX.[6] It irreversibly binds to the active site of LOX, preventing the oxidative deamination of lysine and hydroxylysine residues on collagen and elastin precursors.[1][2] This inhibition blocks the formation of aldehyde cross-links, thereby preventing the maturation and stabilization of collagen fibrils.[7][8]







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